molecular formula C21H19N3O2 B4440775 N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide

N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide

Cat. No. B4440775
M. Wt: 345.4 g/mol
InChI Key: RLTUBFPYCOKDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide, commonly known as PP2, is a potent and selective inhibitor of Src family kinases. It is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer and other diseases. PP2 has been shown to have significant effects on cell signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion.

Scientific Research Applications

PP2 has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, prostate, and ovarian cancer. PP2 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

PP2 is a potent and selective inhibitor of Src family kinases, which are a family of non-receptor tyrosine kinases that play a key role in cell signaling pathways. Src family kinases are involved in the regulation of cell proliferation, migration, and invasion, and are often overexpressed or activated in cancer cells. PP2 binds to the ATP-binding site of Src family kinases, preventing their activation and downstream signaling.
Biochemical and Physiological Effects:
PP2 has been shown to have significant effects on cell signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion. PP2 has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. In addition, PP2 has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

PP2 has several advantages for use in lab experiments. It is a small molecule drug that is easy to synthesize and purify. It is also highly selective for Src family kinases, which allows for more specific targeting of these kinases in cell signaling pathways. However, PP2 also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, PP2 has poor pharmacokinetic properties, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of PP2. One area of research is the development of more potent and selective inhibitors of Src family kinases. Another area of research is the investigation of the role of Src family kinases in other diseases, such as diabetes and neurodegenerative diseases. Finally, there is a need for more studies on the pharmacokinetics and toxicity of PP2, in order to determine its potential for use in clinical trials.

properties

IUPAC Name

N-[4-(2-phenylethylcarbamoyl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-20(23-15-13-16-6-2-1-3-7-16)17-9-11-18(12-10-17)24-21(26)19-8-4-5-14-22-19/h1-12,14H,13,15H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTUBFPYCOKDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.